molecular formula C9H20N2O B7861488 2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol

2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol

Cat. No.: B7861488
M. Wt: 172.27 g/mol
InChI Key: GRFAQDZEEIMPIG-UHFFFAOYSA-N
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Description

2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol: pyrrolidines . Pyrrolidines are five-membered nitrogen-containing heterocycles, which are known for their versatility in medicinal chemistry and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol typically involves the following steps:

  • Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.

  • Methylation: : The pyrrolidine ring is then methylated to introduce the methyl groups at the desired positions.

  • Attachment of the Ethanolamine Group:

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: : Reduction reactions can reduce the compound to simpler structures.

  • Substitution: : Substitution reactions can replace one or more atoms or groups in the molecule with different atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : The major products include pyrrolidinone derivatives.

  • Reduction: : The major products include simpler amines or alcohols.

  • Substitution: : The major products depend on the specific nucleophile or electrophile used.

Scientific Research Applications

2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : It may serve as a ligand or inhibitor in biological studies, interacting with enzymes or receptors.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol: can be compared with other similar compounds, such as:

  • Pyrrolidine derivatives: : These compounds share the pyrrolidine ring but may have different substituents or functional groups.

  • Ethanolamine derivatives: : These compounds contain the ethanolamine group but may have different core structures.

The uniqueness of This compound lies in its specific combination of the pyrrolidine ring and the ethanolamine group, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

2-[methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-10-4-3-9(7-10)8-11(2)5-6-12/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFAQDZEEIMPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CN(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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